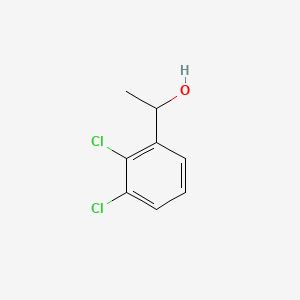

1-(2,3-Dichlorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCSGMDRGGZRRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970140 | |

| Record name | 1-(2,3-Dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54798-91-3 | |

| Record name | 2,3-Dichloro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054798913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Chlorinated Phenyl Ethanol Scaffolds in Synthetic Chemistry

Chlorinated phenyl ethanol (B145695) derivatives are a class of organic compounds that feature a phenyl ring substituted with one or more chlorine atoms and an ethanol side chain. The presence of chlorine atoms on the aromatic ring significantly influences the molecule's reactivity and physical properties. These halogen atoms can act as directing groups in further electrophilic aromatic substitution reactions, and they can be substituted through various cross-coupling reactions, providing a handle for constructing more complex molecular architectures.

The hydroxyl group of the ethanol moiety offers a site for a variety of chemical transformations, including oxidation, esterification, and etherification. Furthermore, the stereocenter at the carbon bearing the hydroxyl group introduces the element of chirality, which is of paramount importance in the synthesis of pharmaceuticals and agrochemicals, as the biological activity of a molecule can be highly dependent on its stereochemistry. cymitquimica.com The strategic placement of chlorine atoms on the phenyl ring can also modulate the lipophilicity and metabolic stability of a molecule, properties that are critical for the development of new drug candidates.

The utility of chlorinated phenyl ethanol scaffolds is evident in their role as key intermediates in the synthesis of a range of biologically active compounds. For instance, derivatives such as 1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)-1-ethanol and 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol are important precursors for antifungal agents. prepchem.comgoogle.com The development of efficient synthetic routes to these scaffolds, including both chemical and biocatalytic methods, is an active area of research. researchgate.netresearchgate.net

Overview of Research Trajectories for 1 2,3 Dichlorophenyl Ethanol

Conventional Chemical Synthetic Routes

Conventional methods for synthesizing this compound typically begin with the corresponding ketone, 2',3'-dichloroacetophenone. These routes are well-established and focus on achieving high conversion and yield of the racemic product.

The most direct and common method for the synthesis of this compound is the reduction of its corresponding ketone precursor, 2',3'-dichloroacetophenone. This transformation is typically accomplished using a chemical reducing agent, with sodium borohydride (B1222165) (NaBH₄) being a frequently used reagent due to its mild nature and effectiveness in reducing aldehydes and ketones. scielo.br

The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the acetophenone. The general procedure entails dissolving 2',3'-dichloroacetophenone in a protic solvent, commonly methanol (B129727) or ethanol, and then introducing sodium borohydride. blogspot.comscribd.com The mixture is stirred, often at a controlled temperature, to proceed to completion. An excess of the reducing agent is typically used to ensure the full conversion of the starting ketone. blogspot.com Following the reduction, an acidic workup is performed to neutralize any remaining borohydride and to protonate the resulting alkoxide intermediate, yielding the final alcohol product. blogspot.com

Table 1: Typical Reaction Conditions for the Reduction of an Acetophenone Derivative

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Starting Material | 2',3'-Dichloroacetophenone | The ketone precursor to the desired alcohol. |

| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective reagent for ketone reduction. scielo.br |

| Solvent | Methanol or 95% Ethanol | Protic solvent that facilitates the reduction. blogspot.comscribd.com |

| Temperature | Cooled (Ice Bath) or Room Temperature | The reaction is often exothermic and may require cooling to control the rate. blogspot.com |

| Work-up | Aqueous Acid | To quench excess NaBH₄ and protonate the alkoxide to form the alcohol. blogspot.com |

An alternative approach to forming the carbon skeleton and alcohol functionality of this compound is through a Grignard reaction. This method involves the creation of a carbon-carbon bond by reacting an organometallic compound (a Grignard reagent) with a carbonyl compound. missouri.edulibretexts.org

In this specific synthesis, the Grignard reagent, 2,3-dichlorophenylmagnesium bromide, is first prepared by reacting 1-bromo-2,3-dichlorobenzene (B155788) with magnesium metal in an anhydrous ether solvent. missouri.edu This reagent, which acts as a potent nucleophilic carbanion, is then reacted with acetaldehyde (B116499) (ethanal). missouri.edu The nucleophilic 2,3-dichlorophenyl group attacks the electrophilic carbonyl carbon of acetaldehyde. This addition reaction forms a magnesium alkoxide salt intermediate, which, upon subsequent hydrolysis with a mild aqueous acid like ammonium (B1175870) chloride, yields the secondary alcohol, this compound. missouri.edu This entire process must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be destroyed by any proton source, such as water. missouri.edu

Table 2: Grignard Synthesis Pathway for this compound

| Step | Reactants | Product of Step | Reference |

|---|---|---|---|

| 1. Grignard Reagent Formation | 1-Bromo-2,3-dichlorobenzene + Magnesium (Mg) | 2,3-Dichlorophenylmagnesium bromide | missouri.edu |

| 2. Nucleophilic Addition | 2,3-Dichlorophenylmagnesium bromide + Acetaldehyde | Magnesium alkoxide salt intermediate | missouri.edu |

| 3. Hydrolysis | Magnesium alkoxide salt + Aqueous Acid (e.g., NH₄Cl) | This compound | missouri.edu |

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction conditions. For the common reduction route using sodium borohydride, several factors can be adjusted. The reaction rate and efficiency can be influenced by the choice of solvent and the presence of additives. For instance, performing the reduction with NaBH₄ in the presence of wet silica (B1680970) gel has been shown to accelerate the conversion of ketones to alcohols under solvent-free conditions. scielo.br Temperature control is also vital; since the reduction of acetophenones can be exothermic, using an ice bath to manage the reaction temperature can prevent side reactions and improve the selectivity of the process. blogspot.com

In more complex syntheses, particularly those involving multiple steps or sensitive reagents like Grignard reagents, the purity of reactants and the exclusion of atmospheric moisture are paramount. For reactions involving dichlorinated phenyl compounds, controlling temperature and reaction time is crucial for maximizing the yield of the desired product while minimizing the formation of impurities. google.com Post-reaction work-up and purification steps, such as recrystallization or chromatography, are essential for isolating the final product at high purity. google.com

Stereoselective Synthesis of Enantiopure this compound

While conventional methods produce a racemic mixture (an equal mix of both enantiomers), many applications require a single, optically pure enantiomer. This necessitates the use of stereoselective synthesis techniques.

Asymmetric catalysis is a powerful strategy for producing enantiomerically enriched compounds. This involves using a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other.

The asymmetric reduction of the prochiral ketone, 2',3'-dichloroacetophenone, is a key method for obtaining enantiopure this compound. This is achieved by using a catalyst system composed of a transition metal and a chiral ligand.

A well-documented approach for a structurally similar ketone involves the use of a chiral ruthenium (Ru) complex for asymmetric hydrogenation. In a representative synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, the corresponding ketone was hydrogenated using a catalyst system comprising RuBr₂(S,S)-xylskewphos and potassium tert-butoxide in 2-propanol under hydrogen pressure. This method achieved a 100% yield of the chiral alcohol with high enantioselectivity. This specific catalytic system demonstrates the efficacy of chiral metal complexes in controlling the stereochemical outcome of the reduction. Other transition metals, such as rhodium and iridium, are also used to form chiral complexes for various asymmetric transformations. [11 from first search, 12 from first search]

Table 3: Example of Asymmetric Reduction of a Dichlorinated Acetophenone Derivative

| Parameter | Condition/Reagent | Outcome/Reference |

|---|---|---|

| Substrate | 2',6'-Dichloro-3'-fluoroacetophenone | Analogous to 2',3'-dichloroacetophenone. |

| Catalyst | RuBr₂(S,S)-xylskewphos | A chiral ruthenium complex. |

| Co-catalyst/Base | Potassium tert-butoxide | Activates the catalyst system. |

| Hydrogen Source | H₂ gas (10 atm) | The reductant for the hydrogenation. |

| Solvent | 2-Propanol | Reaction medium. |

| Temperature | 40°C | Optimized reaction temperature. |

| Result | 100% yield, high enantioselectivity | Demonstrates effective asymmetric induction. |

Chiral Catalysis Approaches

Organocatalytic Stereoselective Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations stereoselectively, avoiding the use of metals. princeton.edumdpi.comrsc.orgsioc-journal.cn The primary approach for synthesizing chiral alcohols like this compound via this method is the asymmetric reduction of the corresponding prochiral ketone, 2',3'-dichloroacetophenone.

The mechanism typically involves the use of a chiral organocatalyst, such as a derivative of proline or a chiral phosphoric acid, which activates a reducing agent (e.g., a Hantzsch ester or a borane) and facilitates the stereoselective transfer of a hydride to the carbonyl group of the ketone. The catalyst creates a chiral environment around the substrate, directing the hydride attack to one of the two enantiotopic faces of the carbonyl, thus leading to the preferential formation of either the (R)- or (S)-alcohol.

While the asymmetric organocatalytic reduction of ketones is a well-established field, specific research detailing the application of this methodology to 2',3'-dichloroacetophenone to yield this compound is not extensively documented in publicly available literature. However, the principles have been successfully applied to a wide range of other acetophenone derivatives. mdpi.comrsc.orgorganic-chemistry.org The efficiency and enantioselectivity of such reactions are highly dependent on the choice of catalyst, reducing agent, solvent, and reaction temperature.

Biocatalytic and Chemoenzymatic Methodologies

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly oxidoreductases, are widely used for the asymmetric reduction of ketones to produce enantiopure alcohols under mild conditions. researchgate.net

Enzymatic Reduction using Ketoreductases (KREDs)

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of ketones to alcohols, utilizing a nicotinamide (B372718) cofactor, typically NADPH or NADH. google.comnih.gov This process is highly valued for its exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee). rsc.org

The synthesis of chiral dichlorophenyl ethanols using KREDs involves the reduction of the corresponding dichloroacetophenone. The reaction requires the KRED enzyme, the ketone substrate, and a cofactor. Due to the high cost of cofactors, a cofactor regeneration system is almost always employed. A common system pairs the KRED with a glucose dehydrogenase (GDH), which oxidizes glucose to gluconic acid while regenerating the NADPH cofactor from NADP+. google.com

Engineered KREDs have been developed to exhibit high activity and specific stereoselectivity (either (R) or (S)) for a wide range of substrates, including various substituted acetophenones. google.comrsc.orgrsc.org For instance, studies on the reduction of other halogenated acetophenones have demonstrated high conversions and excellent enantioselectivities. rsc.orgresearchgate.netgoogle.com

Table 1: Examples of KRED-Catalyzed Reduction of Halogenated Acetophenones

| Enzyme/System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| Engineered KRED | 2',6'-dichloro-3'-fluoroacetophenone | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | >99 | >99 | google.com |

| KRED from Scheffersomyces stipitis | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99 (isolated yield 88.2) | 99.9 | researchgate.net |

| KRED from Chryseobacterium sp. | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | Not specified | >99.5 | researchgate.net |

| KRED from Nocardia farcinica | o-chloroacetophenone | (S)-1-(2-chlorophenyl)ethanol | >99 | >99.5 | google.com |

Alcohol Dehydrogenase (ADH) Mediated Bioreductions

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org In the context of synthesis, they are used for the asymmetric reduction of prochiral ketones. The reaction mechanism is identical to that of KREDs, involving a hydride transfer from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon. taylorfrancis.com

ADHs from various microorganisms, such as Lactobacillus, Rhodococcus, and Pichia, have been successfully employed for the synthesis of chiral alcohols. rsc.orgrsc.org The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-alcohol is formed) depends on the specific enzyme used, as different ADHs exhibit different substrate specificities and stereopreferences. The efficiency of these bioreductions can be influenced by both the steric and electronic properties of the ketone substrate. rsc.org For instance, an engineered alcohol dehydrogenase from Lactobacillus kefir (LkADH) has been used to prepare (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high stereoselectivity. researchgate.net

Table 2: Examples of ADH-Mediated Reduction of Chloro-substituted Ketones

| Enzyme Source | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Lactobacillus kefir (engineered) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Not specified | 99 (R) | researchgate.net |

| Rhodococcus ruber (ADH-A) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 74 | Not specified | researchgate.net |

| Lactobacillus brevis (LBADH) | α,α-dichloroacetophenone | (R)-1-phenyl-2,2-dichloroethanol | >99 | >99 | rsc.org |

Whole-Cell Biocatalysis for Enantioselective Production

Whole-cell biocatalysis utilizes entire microbial cells (e.g., bacteria, yeast, or plant cells) as the catalyst, rather than isolated enzymes. routledge.comtaylorfrancis.com This approach offers several advantages, including the elimination of tedious and costly enzyme purification and the inherent presence of cofactor regeneration systems within the cell's natural metabolic machinery. taylorfrancis.comnih.gov

For the production of enantiopure this compound, whole cells containing the necessary ketoreductase or alcohol dehydrogenase activity can be used to reduce 2',3'-dichloroacetophenone. Recombinant E. coli are commonly engineered to overexpress a specific KRED or ADH with desired activity and selectivity. nih.govresearchgate.net Alternatively, naturally occurring microorganisms or even plant tissues, such as carrots (Daucus carota), are known to effectively reduce a variety of ketones with high enantioselectivity. nih.govnih.gov For example, a process using recombinant Escherichia coli expressing a ketoreductase mutant from Lactobacillus kefiri was developed for the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol on a 300g scale, achieving full conversion and an ee of >99%. researchgate.netacs.org

Table 3: Examples of Enantioselective Ketone Reduction Using Whole-Cell Biocatalysts

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |

| Recombinant E. coli expressing L. kefiri KRED | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 100 | >99 | researchgate.netacs.org |

| Acinetobacter sp. ZJPH1806 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 83.2 | >99.5 | researchgate.net |

| Daucus carota (Carrot root) | 4'-chloroacetophenone | (S)-1-(4-chlorophenyl)ethanol | 80 | 98 | nih.gov |

Kinetic Resolution Strategies via Enzymatic Transesterification

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In enzymatic kinetic resolution of a racemic alcohol like this compound, a lipase (B570770) is often used to catalyze the acylation (transesterification) of one enantiomer at a much faster rate than the other. nih.govnih.govmdpi.com

This results in a mixture of an acylated alcohol (ester) and the unreacted, enantiomerically enriched alcohol. researchgate.net The success of the resolution depends on the enantioselectivity (E-value) of the enzyme; a high E-value is necessary for achieving high enantiomeric excess for both the product and the remaining substrate. Lipases from Candida antarctica (often immobilized as Novozym 435), Pseudomonas cepacia, and Alcaligenes sp. are commonly employed. nih.govresearchgate.net The choice of acyl donor (e.g., vinyl acetate) and solvent is also crucial for optimizing the reaction. nih.gov A study on the kinetic resolution of the closely related 2-chloro-1-(3,4-dichlorophenyl)ethanol demonstrated that Alcaligenes sp. lipase could effectively resolve the racemate. researchgate.net

Table 4: Example of Lipase-Catalyzed Kinetic Resolution of a Dichlorophenyl Ethanol Derivative

| Enzyme | Substrate | Acyl Donor | Product | Remaining Substrate | Enantiomeric Excess (ee) | Reference |

| Alcaligenes sp. lipase | Racemic 2-chloro-1-(3,4-dichlorophenyl)ethanol | Vinyl acetate | (S)-acetate | (R)-2-chloro-1-(3,4-dichlorophenyl)ethanol | ≥90% (S-acetate), ≥95% (R-alcohol) | researchgate.net |

Dynamic Kinetic Resolution in Dichlorophenyl Ethanol Synthesis

A significant limitation of standard kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer of the starting material. princeton.eduwikipedia.org This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100% of a single enantiomerically pure product. wikipedia.orgprinceton.edu

In the context of dichlorophenyl ethanol synthesis, DKR would involve the lipase-catalyzed acylation of one enantiomer (e.g., the (R)-enantiomer) while a second catalyst simultaneously racemizes the remaining (S)-enantiomer back to the racemic mixture. nih.govrsc.org Ruthenium-based complexes (such as the Shvo catalyst) or vanadium catalysts are often used for the racemization of the alcohol. nih.govmdpi.com This chemoenzymatic approach has been successfully applied to the synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate for the drug Crizotinib, using a combination of Novozym® 435 and a vanadium catalyst. mdpi.com

Table 5: Example of Dynamic Kinetic Resolution for a Dichlorophenyl Ethanol Derivative

| Resolution Catalyst | Racemization Catalyst | Substrate | Acyl Donor | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Novozym® 435 (Lipase) | VOSO₄·XH₂O | Racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol | Vinyl acetate | (R)-1-(2,6-dichloro-3-fluorophenyl)acetate | >50 (proving DKR) | up to 99 | mdpi.com |

| Lipase PS-C "Amano" II | Ruthenium catalyst | Racemic 1-phenyl-2-chloroethanol | Isopropenyl acetate | (S)-1-phenyl-2-chloroacetate | 96 | >99 | wikipedia.org |

Industrial Scale-Up Considerations for Chiral Synthesis

The transition from laboratory-scale synthesis to industrial production of enantiomerically pure this compound involves navigating a complex set of challenges. The primary goal is to establish a process that is not only high-yielding and highly selective but also economically viable, safe, and environmentally sustainable. The two dominant methodologies for achieving the chiral reduction of the precursor, 2',3'-dichloroacetophenone—biocatalytic reduction and asymmetric chemical catalysis—each present distinct considerations for industrial scale-up.

Biocatalytic Reduction Scale-Up

Biocatalysis has emerged as a powerful and often preferred technology for the large-scale production of chiral alcohols due to its exceptional selectivity and operation under mild, environmentally benign conditions. researchgate.netnih.gov Ketoreductases (KREDs) are the key enzymes used for the asymmetric reduction of ketones, utilizing a hydride transfer from a cofactor, typically the reduced form of nicotinamide adenine (B156593) dinucleotide (phosphate) (NAD(P)H). researchgate.net

Key Industrial Considerations for Biocatalysis:

Cofactor Regeneration: The NAD(P)H cofactor is prohibitively expensive to use in stoichiometric amounts. acs.org Therefore, an efficient in situ regeneration system is essential for economic feasibility. Common industrial strategies include:

Substrate-Coupled Regeneration: Using a cheap, sacrificial alcohol like isopropanol, which is oxidized by the same KRED to regenerate NAD(P)H. researchgate.netmdpi.com

Enzyme-Coupled Regeneration: Employing a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap sugar like glucose to regenerate the cofactor. acs.org

Process Productivity (Space-Time Yield): Industrial processes demand high productivity to be competitive. This is measured by the space-time yield (STY), expressed in grams of product per liter per hour (g L⁻¹ h⁻¹). nih.gov Maximizing STY involves optimizing substrate loading, reducing reaction time, and streamlining downstream processing. For similar processes, substrate concentrations of 100 g/L and higher have been achieved. researchgate.net

Substrate/Product Inhibition and Solubility: High concentrations of the substrate (2',3'-dichloroacetophenone) or the product (this compound) can be toxic to the enzyme or the whole-cell catalyst, leading to reduced activity. Furthermore, the low aqueous solubility of these aromatic compounds can limit reaction rates. Strategies to overcome these issues include the use of co-solvents, two-phase aqueous-organic systems, or novel solvent systems like natural deep eutectic solvents (NADES) to enhance solubility and reduce toxicity. nih.gov

Asymmetric Chemical Catalysis Scale-Up

The Corey-Bakshi-Shibata (CBS) reduction is a prominent chemical method for the enantioselective reduction of ketones. wikipedia.orgchem-station.com It employs a chiral oxazaborolidine catalyst with borane (B79455) as the stoichiometric reducing agent. wikipedia.orgorganic-chemistry.org While highly effective in the laboratory, its transition to industrial-scale production presents significant hurdles.

Key Industrial Considerations for Chemical Catalysis:

Reagent Safety and Handling: Borane (BH₃) and its complexes (e.g., BH₃•THF) are highly reactive, flammable, and moisture-sensitive, posing substantial safety and handling challenges on an industrial scale. google.com The use of diborane (B8814927) gas is particularly hazardous due to its instability and flammability. google.com

Cost and Stoichiometry: While the oxazaborolidine is catalytic, the borane reducing agent is required in stoichiometric amounts. The cost of chiral ligands and borane reagents can be a significant economic barrier for large-scale manufacturing compared to inexpensive reagents used in many biocatalytic processes. wikipedia.orggoogle.com

Process Robustness and Reproducibility: Achieving consistently high enantioselectivity (ee) on a large scale can be difficult. The reaction can be sensitive to impurities that may poison the catalyst or open non-selective reaction pathways, making the process difficult to reproduce reliably. google.comyoutube.com

Catalyst Optimization: To address the limitations of the classic CBS reduction, modifications are often necessary for industrial application. A patented process for a similar compound, chiral 2-chloro-1-(2,4-dichlorophenyl) ethanol, highlights the development of an alternative system using a borane complex with a more stable and recoverable chiral diphenylprolinol. This modification was designed to improve process stability, reproducibility, cost-effectiveness, and safety for industrial production. google.com

Comparative Analysis for Industrial Application

The choice between a biocatalytic and a chemical approach for the industrial synthesis of this compound depends on a careful evaluation of these factors.

| Feature | Biocatalytic Reduction (KRED) | Asymmetric Chemical Reduction (CBS) |

| Selectivity | Typically very high (>99% ee) | High, but can be difficult to reproduce on scale |

| Operating Conditions | Mild (ambient temp, aqueous media, neutral pH) | Often requires cryogenic temperatures and anhydrous conditions |

| Safety | Generally safe; uses water-based systems | Significant hazards associated with borane reagents |

| Cost-Effectiveness | High initial development cost; low running cost with cofactor regeneration and robust enzyme | High reagent costs (borane, chiral ligands) |

| Environmental Impact | Green process with biodegradable components | Use of hazardous solvents and reagents |

| Key Challenge | Enzyme stability, cofactor regeneration, process productivity (STY) | Reagent safety, cost, and process reproducibility |

Ultimately, while chemical methods like the CBS reduction provide a viable pathway, modern industrial trends favor biocatalysis for producing chiral alcohols. The potential for creating highly efficient, tailor-made enzymes through directed evolution, combined with the significant safety and environmental advantages, often makes biocatalysis the more sustainable and economically attractive option for large-scale manufacturing. nih.govresearchgate.net

Chemical Transformations and Reactivity of 1 2,3 Dichlorophenyl Ethanol

Oxidation Reactions of the Hydroxyl Group

The secondary alcohol functionality of 1-(2,3-dichlorophenyl)ethanol can be readily oxidized to yield the corresponding ketone, 1-(2,3-dichlorophenyl)ethanone. This transformation is a common and fundamental process in organic synthesis. A variety of oxidizing agents can be employed to achieve this, ranging from chromium-based reagents to milder, more selective modern oxidants.

The choice of oxidizing agent often depends on the desired reaction conditions, such as scale, sensitivity of other functional groups, and environmental considerations. Common reagents for this type of oxidation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and reagents used in Swern or Dess-Martin periodinane oxidations. For analogous compounds, such as 1-(3,4-dichlorophenyl)ethanol, oxidizing agents like manganese dioxide or chromium trioxide have been reported to be effective.

| Oxidizing Agent | Product | Typical Conditions | Notes |

| Pyridinium Chlorochromate (PCC) | 1-(2,3-Dichlorophenyl)ethanone | Dichloromethane (DCM) as solvent, room temperature. | Mild and selective for primary and secondary alcohols. |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | 1-(2,3-Dichlorophenyl)ethanone | Low temperature (-78 °C to room temperature), DCM as solvent. | Avoids heavy metals, but requires careful temperature control. |

| Dess-Martin Periodinane (DMP) | 1-(2,3-Dichlorophenyl)ethanone | Room temperature, DCM as solvent. | Mild, neutral conditions, and a relatively short reaction time. |

Reduction Reactions of the Alcohol Moiety

The reduction of the alcohol moiety in this compound to form 1-(2,3-dichlorophenyl)ethane is a less direct transformation compared to oxidation. The hydroxyl group is a poor leaving group, and therefore, direct reduction is generally not feasible. The typical strategy involves a two-step process: first, the conversion of the hydroxyl group into a better leaving group, followed by a reduction step.

One common method is to convert the alcohol into a tosylate or mesylate ester. These sulfonate esters are excellent leaving groups and can be subsequently reduced using a hydride source, such as lithium aluminum hydride (LiAlH₄). Another approach involves the conversion of the alcohol to the corresponding alkyl halide (e.g., 1-chloro-1-(2,3-dichlorophenyl)ethane) which can then be reduced.

| Reaction Sequence | Intermediate | Reducing Agent | Product |

| 1. Tosylation (TsCl, pyridine)2. Reduction | 1-(2,3-Dichlorophenyl)ethyl tosylate | Lithium aluminum hydride (LiAlH₄) | 1-(2,3-Dichlorophenyl)ethane |

| 1. Chlorination (SOCl₂)2. Reduction | 1-Chloro-1-(2,3-dichlorophenyl)ethane | Tributyltin hydride (Bu₃SnH) with a radical initiator (AIBN) | 1-(2,3-Dichlorophenyl)ethane |

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can undergo nucleophilic substitution reactions to introduce a variety of other functional groups. As the hydroxyl ion (OH⁻) is a poor leaving group, the alcohol must first be "activated." libretexts.orgmsu.edu

Activation can be achieved by protonation of the hydroxyl group in the presence of a strong acid, which converts it into a good leaving group (H₂O). libretexts.orgmsu.edu Subsequent reaction with a nucleophile can proceed via an Sₙ1 or Sₙ2 mechanism. Given that this compound is a secondary benzylic alcohol, both pathways are possible, and the operative mechanism can be influenced by the reaction conditions and the nucleophile. msu.edulibretexts.org For instance, reaction with concentrated hydrohalic acids (HCl, HBr) can lead to the corresponding alkyl halides. libretexts.org

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for subsequent Sₙ2 reactions with a wide range of nucleophiles. nih.gov Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also commonly used to convert secondary alcohols into the corresponding alkyl chlorides and bromides, respectively. nih.gov

| Reagent | Product | Mechanism | Notes |

| Concentrated HBr | 1-Bromo-1-(2,3-dichlorophenyl)ethane | Likely Sₙ1/Sₙ2 | The benzylic carbocation is stabilized, favoring Sₙ1. |

| Thionyl chloride (SOCl₂) | 1-Chloro-1-(2,3-dichlorophenyl)ethane | Sₙi or Sₙ2 | The mechanism can be controlled by the presence or absence of a base like pyridine. |

| p-Toluenesulfonyl chloride (TsCl), Pyridine | 1-(2,3-Dichlorophenyl)ethyl tosylate | - | Forms a versatile intermediate for further substitution. |

Aromatic Functionalization and Electrophilic/Nucleophilic Reactivity on the Dichlorophenyl Ring

The reactivity of the 2,3-dichlorophenyl ring towards aromatic substitution is influenced by the electronic effects of the two chlorine atoms and the 1-hydroxyethyl group.

Electrophilic Aromatic Substitution (EAS):

The chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive towards electrophiles than benzene. uci.edulibretexts.org However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at these positions. uci.edumasterorganicchemistry.com The 1-hydroxyethyl group is an alkyl group and is therefore weakly activating and also an ortho-, para-director.

The directing effects of the substituents must be considered collectively. The positions on the ring are C4, C5, and C6.

C6: Ortho to the 2-chloro group and ortho to the 1-hydroxyethyl group. This position is sterically hindered.

C4: Para to the 1-hydroxyethyl group and meta to the 2-chloro and 3-chloro groups.

C5: Meta to the 1-hydroxyethyl group and para to the 2-chloro group and ortho to the 3-chloro group.

Considering these factors, electrophilic substitution is most likely to occur at the C4 and C5 positions, with the precise outcome depending on the specific electrophile and reaction conditions. Steric hindrance at C6 would likely make it the least favored position for attack.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the dichlorophenyl ring, involving the displacement of one of the chlorine atoms by a nucleophile, is generally difficult under standard conditions. wikipedia.orglibretexts.orgmasterorganicchemistry.com SNAr reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orglibretexts.orglibretexts.org The this compound molecule lacks such strong activating groups.

For a nucleophilic attack to occur, forcing conditions such as high temperatures, high pressures, and very strong nucleophiles would likely be necessary. The chlorine at the C2 position is ortho to the 1-hydroxyethyl group, while the chlorine at C3 is meta. Neither is particularly activated towards nucleophilic attack under normal circumstances.

Synthesis and Characterization of Derivatives and Analogues of 1 2,3 Dichlorophenyl Ethanol

Structural Modification of the Ethanol (B145695) Side Chain

Modifications to the ethanol side chain of 1-(2,3-dichlorophenyl)ethanol have been explored to introduce new functional groups and alter the compound's physicochemical properties. A key transformation involves the conversion of the hydroxyl group to a more reactive species, such as a chloro group, to facilitate further derivatization. For instance, the synthesis of 2-chloro-1-(2,4-dichlorophenyl)ethanone serves as a precursor for the production of chiral alcohols like (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol. researchgate.net This chiral intermediate is significant in the synthesis of more complex molecules. researchgate.net Biocatalytic reduction of the corresponding ketone using ketoreductases, such as those from Lactobacillus kefiri or Scheffersomyces stipitis, has been shown to be an effective method for producing the (S)- or (R)-enantiomers with high enantiomeric excess. researchgate.netresearchgate.net

Further modifications can be achieved by reacting the chlorinated intermediate with various nucleophiles. For example, reaction with imidazole (B134444) can yield 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, an important intermediate in the synthesis of certain antifungal agents. google.com The synthesis of this imidazole derivative can be achieved using various catalytic systems, including phase-transfer catalysts like PEG600 or TBAB, in solvents such as DMF or THF. google.com

Functionalization of the Dichlorophenyl Moiety

Functionalization of the dichlorophenyl ring allows for the introduction of diverse substituents, leading to a wide range of analogues. The inherent reactivity of the aromatic ring can be exploited to introduce additional functional groups or to modify the existing chlorine atoms. While direct functionalization of the 2,3-dichlorophenyl ring of the parent ethanol compound is not extensively detailed in the provided context, general strategies for functionalizing dichlorophenyl rings can be inferred from related syntheses. For example, in the synthesis of dichlorophenylpyridine-based molecules, the substitution pattern on the phenyl ring is crucial for their biological activity. scienceopen.com

The synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) from 2,3-dichloroaniline (B127971) demonstrates a method for introducing a nitrogen-containing heterocycle onto the dichlorophenyl scaffold. chemicalbook.comgoogle.com This reaction can be carried out by reacting 2,3-dichloroaniline with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures. chemicalbook.comgoogle.com This approach highlights a viable pathway for attaching heterocyclic moieties directly to the dichlorophenyl ring, thereby creating a diverse set of analogues.

Synthesis of Aza-Heterocyclic Analogues Incorporating the Dichlorophenyl Group

The dichlorophenyl group has been successfully incorporated into a variety of aza-heterocyclic systems, leading to the development of novel compounds with distinct chemical properties.

Dichlorophenyl-substituted Triazine Derivatives

S-triazine derivatives containing a dichlorophenyl moiety can be synthesized through sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core. scholarsresearchlibrary.comrsc.org The reaction conditions, particularly temperature, can be controlled to achieve selective substitution. rsc.orgresearchgate.net For example, mono-substituted s-triazine derivatives can be prepared by reacting cyanuric chloride with a substituted aniline (B41778) at low temperatures (0–5 °C). rsc.org Further reaction with other nucleophiles at higher temperatures allows for the synthesis of di- and tri-substituted triazines. scholarsresearchlibrary.com The synthesis of these derivatives can be achieved through both conventional reflux and microwave-assisted methods, with the latter often providing higher yields and shorter reaction times. rsc.org

Table 1: Synthesis of Dichlorophenyl-substituted Triazine Derivatives

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| Cyanuric Chloride | 4-Substituted Aniline | THF, K₂CO₃, 0-5°C | Mono-substituted s-triazine | 91-96 | rsc.org |

| Mono-substituted s-triazine | Morpholine/Piperidine | Reflux or Microwave | Symmetrical di-substituted phenylamino-s-triazine | 80-98 | rsc.org |

This table is interactive. Click on the headers to sort the data.

Dichlorophenyl-substituted Imidazole and Pyridine Derivatives

The synthesis of dichlorophenyl-substituted imidazoles can be achieved through various multicomponent reactions. The Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a classical method for preparing tri- and tetra-substituted imidazoles. nih.govnih.gov Modern variations of this reaction utilize different catalysts and reaction conditions to improve yields and purity. nih.govnih.gov For instance, the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol involves the reaction of 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) with imidazole in the presence of a base and a catalyst. google.com

Dichlorophenyl-substituted pyridines are also important synthetic targets. The synthesis of 2,6-dichloro-5-fluoronicotinic acid, for example, can be achieved from ethyl fluoroacetate (B1212596) through a series of reactions involving condensation, cyclization, and chlorination. google.com The functionalization of dichloropyridine can also be achieved through nitration followed by nucleophilic substitution to introduce various functional groups. researchgate.net

Dichlorophenyl-substituted Phthalazine (B143731) Derivatives

Dichlorophenyl-substituted phthalazine derivatives have been synthesized, often starting from 6,7-dichloro-5,8-phthalazinedione. koreascience.kr This intermediate can be prepared in good yield via chloroxidation of 5,8-diaminophthalazine. koreascience.kr From this key intermediate, a series of derivatives can be synthesized through reactions such as nucleophilic substitution of the chlorine atoms. koreascience.krresearchgate.net For example, reaction with phenylamine yields 6-chloro-7-phenylamino-5,8-phthalazinedione. koreascience.kr Further derivatization can lead to more complex structures, including triazolophthalazine analogues. researchgate.net

Table 2: Synthesis of Dichlorophenyl-substituted Phthalazine Derivatives

| Starting Material | Reagent | Product | Overall Yield (%) | Reference |

| 5,8-Diaminophthalazine | Chloroxidation | 6,7-Dichloro-5,8-phthalazinedione | 49 | koreascience.kr |

| 6,7-Dichloro-5,8-phthalazinedione | Phenylamine | 6-Chloro-7-phenylamino-5,8-phthalazinedione | - | koreascience.kr |

| 6,7-Dichloro-5,8-phthalazinedione | Pyridine | 7-Pyridinium-5,8-phthalazinedione-6-oxide | - | koreascience.kr |

This table is interactive. Click on the headers to sort the data.

Development of Novel Dichlorophenyl Ethanolamine (B43304) Structures

The development of novel dichlorophenyl ethanolamine structures often involves the stereoselective synthesis of key intermediates. Chiral sulfinyl imines have been employed as intermediates in the synthesis of hydroxyethyl (B10761427) secondary amine (HEA)-type peptidomimetics. nih.gov The oxidation of allylic amines to the corresponding epoxides, followed by ring-opening with nitrogen nucleophiles, provides a route to a library of ethanolamine derivatives. nih.gov While this specific example details fluorinated derivatives, the methodology can be adapted for the synthesis of dichlorophenyl-containing ethanolamines. The enzymatic reduction of 2-chloro-1-(2,4-dichlorophenyl) ethanone (B97240) to produce enantiomerically pure (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol is a key step in the synthesis of certain antifungal agents and showcases the importance of chiral ethanolamine intermediates. researchgate.net

Theoretical and Computational Studies on 1 2,3 Dichlorophenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and structural characteristics of 1-(2,3-Dichlorophenyl)ethanol.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been widely employed to determine the optimized molecular geometry and electronic properties of organic molecules. For this compound, calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can provide a precise three-dimensional arrangement of the atoms in the molecule's most stable state. These calculations typically reveal key bond lengths, bond angles, and dihedral angles that define the molecule's structure.

The electronic structure of this compound is characterized by the distribution of electrons within the molecule. DFT calculations can map the electron density surface, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's polarity and its potential for intermolecular interactions. The presence of the electronegative chlorine atoms on the phenyl ring and the hydroxyl group on the ethanol (B145695) moiety significantly influences the electronic landscape of the molecule.

Table 1: Calculated Geometrical Parameters of this compound (Example Data)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-C (phenyl) | ~1.39 Å |

| C-Cl | ~1.74 Å | |

| C-O | ~1.43 Å | |

| O-H | ~0.96 Å | |

| Bond Angle | C-C-C (phenyl) | ~120° |

| C-C-O | ~109.5° | |

| Dihedral Angle | Cl-C-C-Cl | Varies with conformation |

Note: This data is illustrative and would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.netlibretexts.org

For this compound, the HOMO is typically localized on the electron-rich dichlorophenyl ring, while the LUMO may be distributed over the phenyl ring and the C-O bond. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. researchgate.net The energies of these orbitals provide insights into the molecule's ionization potential and electron affinity.

Table 2: Frontier Molecular Orbital Energies of this compound (Example Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: This data is illustrative and would be derived from specific FMO calculations.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. wisc.eduwisc.edu By transforming the complex, delocalized molecular orbitals into localized, chemically intuitive bonding orbitals, NBO analysis quantifies the delocalization of electron density, which is often described in terms of hyperconjugative interactions. wisc.edu

In this compound, NBO analysis can reveal the stabilization energy associated with interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, it can quantify the delocalization of lone pair electrons from the oxygen and chlorine atoms into antibonding orbitals of adjacent bonds. This analysis also provides natural atomic charges, which offer a more chemically meaningful representation of the charge distribution than other methods like Mulliken population analysis. usc.edu

Table 3: NBO Charges on Key Atoms of this compound (Example Data)

| Atom | Natural Charge (e) |

|---|---|

| O | -0.75 |

| C (bonded to O) | +0.25 |

| Cl (ortho) | -0.05 |

| Cl (meta) | -0.04 |

Note: This data is illustrative and would be derived from specific NBO calculations.

Conformational Analysis and Stereodynamic Investigations

The presence of a chiral center and rotatable single bonds in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. Computational methods can systematically explore the potential energy surface by rotating key dihedral angles, such as the one around the C-C bond connecting the phenyl ring and the ethanol moiety, and the C-O bond.

These studies can reveal the preferred spatial arrangement of the dichlorophenyl group relative to the hydroxyl group. The results of such analyses are crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.

Computational Approaches to Reaction Mechanism Elucidation for Synthetic Transformations

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which could involve the reduction of 2,3-dichloroacetophenone, computational studies can model the entire reaction pathway. This includes identifying the structures of reactants, transition states, intermediates, and products.

By calculating the energies at each point along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the activation energy of the reaction, which is a key determinant of the reaction rate. Such computational investigations can help in optimizing reaction conditions and in understanding the stereoselectivity of synthetic methods, particularly for chiral molecules like this compound. For instance, modeling the interaction with a chiral catalyst can explain why one enantiomer is formed preferentially over the other.

Advanced Analytical Characterization Techniques for 1 2,3 Dichlorophenyl Ethanol and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(2,3-dichlorophenyl)ethanol. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are the most commonly used techniques.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the dichlorophenyl ring would appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm). The methine proton (CH-OH) would resonate as a quartet (due to coupling with the methyl protons) at a chemical shift influenced by the electronegative oxygen atom. The methyl protons (-CH₃) would appear as a doublet (due to coupling with the methine proton) in the upfield region. The hydroxyl proton (-OH) signal is often a broad singlet, and its position can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Distinct signals would be observed for the methyl carbon, the methine carbon bearing the hydroxyl group, and the six carbons of the dichlorophenyl ring. The chemical shifts of the aromatic carbons are influenced by the positions of the chlorine substituents.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet |

| Methine (CH-OH) | ~5.0 | Quartet |

| Methyl (CH₃) | ~1.5 | Doublet |

| Hydroxyl (OH) | Variable | Singlet (broad) |

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic (C-Cl) | 130 - 135 |

| Aromatic (C-H) | 125 - 130 |

| Methine (C-OH) | 65 - 75 |

| Methyl (CH₃) | 20 - 25 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, allowing for the identification of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound would show a prominent broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methine groups would appear around 2850-3100 cm⁻¹. The C-O stretching vibration is expected in the 1050-1150 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic C-C stretching vibrations would give rise to strong signals in the 1400-1600 cm⁻¹ region.

| Vibrational Mode | Typical IR Absorption (cm⁻¹) |

| O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C-O Stretch | 1050 - 1150 |

| C-Cl Stretch | < 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) with a ratio of approximately 9:6:1 would be a key identifier. Common fragmentation pathways would include the loss of a methyl group ([M-15]⁺) to form a stable benzylic cation, and the loss of a water molecule ([M-18]⁺). Another significant fragment would correspond to the dichlorotropylium ion.

| Fragment Ion | m/z (relative to ¹²C, ³⁵Cl) | Identity |

| [M]⁺ | 190 | Molecular Ion |

| [M+2]⁺ | 192 | Isotopic Peak |

| [M+4]⁺ | 194 | Isotopic Peak |

| [M-CH₃]⁺ | 175 | Loss of methyl group |

| [M-H₂O]⁺ | 172 | Loss of water |

| [C₇H₅Cl₂]⁺ | 159 | Dichlorotropylium ion |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the absorptions of the dichlorophenyl chromophore. Typically, π → π* transitions of the aromatic ring would result in strong absorption bands in the UV region, usually below 300 nm. The presence of the chlorine substituents and the hydroxyl group can cause slight shifts in the absorption maxima compared to unsubstituted benzene.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both purity analysis and enantiomeric separation.

Purity Assessment: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol), is commonly employed to determine the purity of this compound. The compound would elute at a specific retention time, and the area of its peak in the chromatogram is proportional to its concentration. Impurities would appear as separate peaks with different retention times.

Enantiomeric Excess Determination: To separate the (R)- and (S)-enantiomers of this compound, chiral HPLC is required. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The enantiomeric excess (ee) can then be calculated from the relative peak areas of the two enantiomers. A patent describes the production of related optically active compounds and mentions achieving an optical purity of 100% ee, which would be verified by such a chiral HPLC method. google.com

| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |

| Stationary Phase | C18 (Octadecylsilane) | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water | Hexane/Isopropanol or similar organic solvent mixtures |

| Detector | UV Detector (e.g., at 220 nm) | UV Detector |

| Result | Single peak for pure compound, with retention time indicating identity and peak area indicating quantity. | Two separate peaks for (R) and (S) enantiomers, with retention times and peak areas used to calculate enantiomeric excess. |

Gas Chromatography (GC)

Gas chromatography (GC) is a fundamental technique for assessing the purity and quantifying the components of volatile and thermally stable compounds like this compound. The method separates compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.

For chlorinated aromatic compounds, the choice of stationary phase is critical for achieving effective separation. oup.com Fused-silica open-tubular columns, particularly those with different polarities, offer improved resolution, better selectivity, and increased sensitivity compared to packed columns. epa.gov A dual-column/dual-detector setup can enhance analytical confidence by providing two sets of retention data. epa.gov

Commonly used stationary phases for analyzing chlorinated hydrocarbons include DB-5 and DB-1701. epa.gov For instance, a method for chlorinated hydrocarbons might use a primary column like a 30 m x 0.53 mm ID DB-5 fused-silica open-tubular column with a 1.5 µm film thickness. epa.gov The operating conditions, including oven temperature programs and carrier gas flow rates, are optimized to ensure complete resolution of all components in a mixture. oup.comhpst.cz Analysis can often be completed in a short time frame, for example, less than 6 minutes isothermally at 150°C for some dichlorobenzene isomers. oup.com

Detection is typically performed using an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, or a Flame Ionization Detector (FID). epa.govresearchgate.net For unambiguous identification, GC is often coupled with Mass Spectrometry (GC-MS), which provides structural information on the separated components. researchgate.netresearchgate.net

Table 1: Illustrative GC Parameters for Analysis of Chlorinated Aromatic Alcohols

| Parameter | Condition |

| Instrument | Gas Chromatograph with ECD or FID/MS |

| Column | DB-5 (or similar non-polar), 30 m x 0.25-0.53 mm ID |

| Carrier Gas | Helium or Nitrogen, constant flow (e.g., 1.0 mL/min) gcms.cz |

| Injection Mode | Splitless, 1 µL |

| Injector Temp. | 270 °C gcms.cz |

| Oven Program | Initial Temp: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold: 10 min |

| Detector Temp. | 300 °C (ECD) |

Note: These parameters are illustrative and require optimization for the specific analysis of this compound.

Chiral Chromatography for Stereoisomer Separation

This compound is a chiral molecule, existing as two non-superimposable mirror images called enantiomers ((R)- and (S)-isomers). sigmaaldrich.comlibretexts.org Since enantiomers often exhibit different biological activities, their separation and quantification are critical, particularly in pharmaceutical applications. youtube.com While enantiomers have identical physical properties in an achiral environment, they can be separated chromatographically by using a chiral stationary phase (CSP). sigmaaldrich.comntu.edu.sg

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the predominant techniques for this purpose. ntu.edu.sgnih.gov The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies. youtube.com

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have proven effective for resolving a broad range of racemic compounds, including various alcohol derivatives. nih.govchromatographyonline.com The choice of the mobile phase, including the organic modifier (like methanol, ethanol (B145695), or isopropanol) and any additives, significantly impacts the chiral resolution. sigmaaldrich.comnih.gov

An alternative, indirect approach involves reacting the enantiomeric mixture with a pure chiral derivatizing agent to form a pair of diastereomers. ntu.edu.sglibretexts.org These diastereomers have different physical properties and can be separated on a standard, achiral column. libretexts.org

Table 2: Approaches for Chiral Separation of this compound

| Technique | Principle | Stationary Phase (Example) | Mobile Phase (Example) |

| Direct (Chiral HPLC/SFC) | Differential interaction with a Chiral Stationary Phase (CSP). ntu.edu.sg | Amylose or Cellulose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) chromatographyonline.com | Hexane/Isopropanol or CO2/Methanol (for SFC) nih.gov |

| Indirect (Derivatization) | Conversion of enantiomers into diastereomers, which are then separated on an achiral column. libretexts.org | Standard achiral phase (e.g., C18) | Acetonitrile/Water |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline form. wikipedia.org This method provides definitive information on bond lengths, bond angles, and the conformation of the molecule. It also reveals how molecules are arranged within the crystal lattice, including intermolecular interactions like hydrogen bonding and π–π stacking. nih.govelsevierpure.com

To perform the analysis, a single crystal of the compound of adequate size and quality is required. wikipedia.org This crystal is exposed to a beam of X-rays, which are diffracted by the electron clouds of the atoms in the crystal. wikipedia.orgelsevierpure.com By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic structure is determined. wikipedia.org

For derivatives of this compound, X-ray crystallography can confirm the molecular structure, establish the relative stereochemistry, and provide insights into solid-state packing. For example, the crystal structure of a related compound, 1-(4-amino-3,5-dichlorophenyl)ethanol, was determined, revealing details about its monoclinic crystal system and the hydrogen bonding networks that stabilize the crystal packing. nih.gov Such data is invaluable for understanding the physical properties of the solid material and for computational modeling studies. nih.gov

Table 3: Crystal Data for a Related Dichlorophenyl-Ethanol Derivative: 1-(4-Amino-3,5-dichlorophenyl)ethanol nih.gov

| Parameter | Value |

| Chemical Formula | C₈H₉Cl₂NO |

| Molecular Weight | 206.06 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 16.472 Å, b = 16.110 Å, c = 14.6756 Å |

| Cell Angles | α = 90°, β = 107.049°, γ = 90° |

| Volume (V) | 3723.2 ų |

| Molecules per Unit Cell (Z) | 16 |

| Key Interactions | N—H⋯O and O—H⋯N hydrogen bonds, π–π stacking |

This data for a structurally similar molecule illustrates the type of detailed information obtained from an X-ray crystallographic analysis.

Applications of 1 2,3 Dichlorophenyl Ethanol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

There is no direct evidence in the reviewed literature explicitly detailing the use of 1-(2,3-dichlorophenyl)ethanol as a starting material for complex organic molecules. The synthesis of the antipsychotic drug Aripiprazole involves the key intermediate 1-(2,3-dichlorophenyl)piperazine (B491241). innospk.comgoogle.comresearchgate.net However, documented syntheses of this intermediate predominantly start from 2,3-dichloroaniline (B127971) or 2,3-dichloronitrobenzene, not from this compound. chemicalbook.compatsnap.compatsnap.comgoogle.comgoogle.comgoogle.compatsnap.com A definitive synthetic pathway from the ethanol (B145695) compound to the piperazine (B1678402) intermediate is not described in the available data.

Role in the Synthesis of Chiral Building Blocks

The scientific literature does not provide specific examples or research findings on the use of this compound for the synthesis of chiral building blocks. In contrast, its isomer, 1-(2,4-dichlorophenyl)ethanol (B75374), is widely employed in the stereoselective synthesis of various chiral compounds, particularly antifungal agents. acs.orgresearchgate.netchemicalbook.comresearchgate.net For instance, both (R)- and (S)- enantiomers of 1-(2,4-dichlorophenyl)ethanol serve as crucial intermediates for drugs like Miconazole and Luliconazole. researchgate.netresearchgate.net Unfortunately, similar applications for the 2,3-dichloro isomer are not documented.

Utilization in the Construction of Advanced Pharmaceutical Intermediates

The most significant pharmaceutical application associated with the 2,3-dichlorophenyl moiety is the drug Aripiprazole. The advanced intermediate for this drug is 1-(2,3-dichlorophenyl)piperazine hydrochloride. innospk.com As noted previously, established and patented manufacturing processes for this intermediate originate from other precursors like 2,3-dichloroaniline. chemicalbook.compatsnap.comgoogle.com There is no available literature that establishes this compound as a direct precursor in the industrial or laboratory-scale synthesis of this or other advanced pharmaceutical intermediates.

Strategic Intermediate in Agrochemical Synthesis

No patents or research articles were identified that describe the use of this compound as a strategic intermediate in the synthesis of agrochemicals such as fungicides, herbicides, or insecticides. While various dichlorophenyl derivatives are used in the agrochemical industry, the specific synthetic contributions of this compound are not reported.

Future Research Directions and Emerging Methodologies

Development of More Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods for producing specialty chemicals, including 1-(2,3-Dichlorophenyl)ethanol. ejcmpr.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

A primary focus in this area is the use of biocatalysis, which employs enzymes or whole-cell microorganisms to perform chemical transformations. researchgate.net Biocatalytic methods offer high selectivity under mild reaction conditions, presenting a more environmentally friendly alternative to traditional chemical synthesis. google.com For example, the reduction of a precursor ketone to form the desired alcohol can be achieved with high efficiency and enantioselectivity using enzymes like ketoreductases and alcohol dehydrogenases. researchgate.netresearchgate.net These enzymatic processes are considered green and sustainable, providing a powerful tool for industrial applications. researchgate.net Research is ongoing to discover and engineer new enzymes with improved activity, stability, and substrate scope to make these biological routes even more economically viable and scalable.

Another key aspect of sustainable synthesis is improving "atom economy," which means designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The traditional six-step synthesis of compounds like ibuprofen (B1674241) had an atom economy of only 40%, whereas newer, greener routes have achieved 77%. Similar principles are being applied to the synthesis of this compound and its analogs, aiming to reduce by-products and streamline production processes.

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The biological activity of chiral molecules like this compound can differ significantly between its two mirror-image forms, or enantiomers. nobelprize.org Consequently, there is a strong emphasis on developing catalytic systems that can produce a single, desired enantiomer with high purity. This field, known as asymmetric catalysis, is a cornerstone of modern pharmaceutical and fine chemical synthesis. frontiersin.orgnih.gov

Biocatalysts, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are at the forefront of this research. researchgate.netresearchgate.net Scientists have successfully used KREDs from various microorganisms, such as Lactobacillus kefir and Scheffersomyces stipitis, to reduce the corresponding prochiral ketone to the chiral alcohol with excellent enantiomeric excess (ee), often exceeding 99%. researchgate.netresearchgate.netacs.org Through protein engineering, researchers are creating mutant enzymes with enhanced activity and stereoselectivity for specific substrates. researchgate.netnih.gov For instance, a mutant alcohol dehydrogenase from Lactobacillus kefir was developed that could efficiently reduce up to 600 g/L of a similar substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, with over 99.5% ee. nih.gov

Beyond biocatalysis, research into metal-based and organocatalytic systems continues to yield novel solutions. nobelprize.orguva.es Transition metal complexes, often paired with chiral ligands, are effective for various asymmetric transformations, including hydrogenations and transfer hydrogenations. nobelprize.org The development of bifunctional catalysts, which combine different catalytic functions into a single molecule, is also a promising area for achieving high efficiency and selectivity in the synthesis of chiral alcohols. frontiersin.orgnih.gov

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Key Findings | Reference |

| Ketoreductase (KRED) KR-01 | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99.9% | High conversion at high substrate concentration (500 g/L). | researchgate.net |

| Lactobacillus kefir KRED mutant (LK08) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99% | Successful scale-up to 300g with full conversion. | researchgate.netacs.org |

| Scheffersomyces stipitis Ketoreductase (SsCR) | 2‐chloro‐1‐(2,4‐dichlorophenyl)ethanone | (R)‐2‐chloro‐1‐(2,4‐dichlorophenyl)ethanol | 99.9% | High space-time yield (268 g L⁻¹ d⁻¹) without added cofactors. | researchgate.net |

| Lactobacillus kefir ADH mutant (LkADHM3) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99.5% | 29.1-fold increase in catalytic efficiency over the initial enzyme. | nih.gov |

| Chiral Perhydro-1,3-benzoxazines with Me2Zn | Isatins / Phenylacetylene | 3-hydroxy-3-alkynyl-2-oxindoles | Moderate to Excellent | Novel approach to chiral oxindole (B195798) derivatives under mild conditions. | uva.es |

Computational Design of New Derivatives and Reaction Pathways

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of chemical processes. ethz.ch By modeling reaction mechanisms and catalyst structures at the molecular level, researchers can gain deep insights that guide experimental work.

For the synthesis of this compound, computational methods are being used in several ways. Density Functional Theory (DFT) calculations help elucidate reaction pathways, understand the role of catalysts, and predict the stereochemical outcome of asymmetric reactions. ethz.ch This knowledge is crucial for the rational design of new, more efficient catalysts. ethz.ch

In the realm of biocatalysis, computational tools are vital for enzyme engineering. Techniques like virtual saturation mutagenesis allow scientists to screen vast numbers of potential enzyme mutations in silico to identify those most likely to enhance activity or selectivity. nih.gov Molecular dynamics simulations provide insights into how a substrate binds within an enzyme's active site, revealing how specific mutations can lead to improved performance. nih.gov This computer-aided approach significantly reduces the time and effort required in the laboratory to develop superior biocatalysts. nih.gov

Furthermore, computational fluid dynamics (CFD) is being used to model and optimize reactor conditions, particularly for continuous flow systems. rsc.org By simulating fluid flow, heat transfer, and reaction kinetics, CFD helps in designing reactors that maximize yield and efficiency, bridging the gap between computational design and practical production. rsc.org

Integration of Continuous Flow Chemistry in Production Processes

Continuous flow chemistry, where reactants are continuously pumped through a reactor, is emerging as a superior alternative to traditional batch processing for the manufacture of pharmaceuticals and fine chemicals. flinders.edu.aunih.gov This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, greater consistency, and the potential for automation. flinders.edu.aunih.gov

The synthesis of pharmaceutical intermediates like this compound is well-suited for translation to continuous flow systems. rsc.org Flow reactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature and residence time, which can lead to higher yields and purities. rsc.orgnih.gov This level of control is particularly beneficial for reactions that are fast, highly exothermic, or involve unstable intermediates. d-nb.info

The integration of continuous flow technology can significantly shorten reaction times and simplify downstream processing. Multi-step syntheses can be telescoped into a single, continuous operation, avoiding the need to isolate and purify intermediates at each stage. flinders.edu.au This not only improves efficiency but also reduces waste and energy consumption, aligning with the principles of green chemistry. As the pharmaceutical industry continues to adopt continuous manufacturing, the production of this compound and its derivatives will likely benefit from these advanced, more sustainable, and efficient processes. nih.govd-nb.info

Q & A

Q. Q1. What are the recommended synthetic routes for 1-(2,3-Dichlorophenyl)ethanol, and how do reaction conditions influence yield?

A1. this compound can be synthesized via:

- Reduction of 1-(2,3-Dichlorophenyl)-2-hydroxyethanone : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol under reflux (60–80°C) reduces the ketone to the secondary alcohol. Yields depend on stoichiometry and solvent polarity .

- Nucleophilic substitution : Reacting 2,3-dichlorobenzyl chloride with ethylene oxide in a basic medium (e.g., KOH) forms the ethanol derivative. Temperature control (40–60°C) minimizes side reactions like polymerization .

Q. Q2. How can structural characterization of this compound be optimized using spectroscopic techniques?

A2.

- ¹H/¹³C NMR : The aromatic protons (δ 7.2–7.5 ppm) and hydroxyl proton (δ 2.5–3.0 ppm, broad) confirm substitution patterns. Coupling constants (J = 8–10 Hz) distinguish ortho-dichloro isomers .

- IR Spectroscopy : O–H stretching (3200–3600 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) validate functional groups .

- X-ray Crystallography : SHELXL software (via SHELX suite) refines crystal structures, resolving stereochemical ambiguities .

Advanced Research Questions

Q. Q3. What contradictions exist in reported physicochemical properties, and how can they be resolved experimentally?

A3. Discrepancies in melting points (e.g., 245–247°C vs. 230–235°C) may arise from polymorphic forms or impurities. Resolution strategies:

- Differential Scanning Calorimetry (DSC) : Identify polymorph transitions or decomposition events.

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate pure crystalline forms .

Q. Q4. How does the 2,3-dichlorophenyl group influence biological activity compared to other halogenated analogs?

A4.

- Antibacterial SAR : The 2,3-dichloro substitution enhances lipophilicity, improving membrane penetration. Compared to 3,5-dichloro analogs, it shows 2–3× higher activity against S. aureus (MIC = 8 µg/mL vs. 16 µg/mL) .